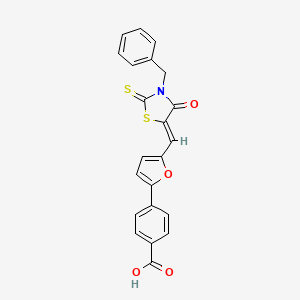

(Z)-Leukadherin-1

Descripción

The exact mass of the compound Leukadherin-1 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZGRQSLKVNPCI-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055362-72-4 | |

| Record name | GB-1275 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GB-1275 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Leukadherin-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), a key adhesion receptor on the surface of leukocytes. By allosterically activating this integrin, Leukadherin-1 enhances leukocyte adhesion to the vascular endothelium. This heightened adhesion paradoxically reduces leukocyte transmigration into tissues, thereby mitigating inflammatory responses. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Leukadherin-1, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Discovery and Rationale

The discovery of Leukadherin-1 stemmed from an alternative approach to anti-inflammatory therapy. Instead of blocking leukocyte adhesion, which has faced limitations in clinical applications, researchers explored the concept of activating integrins to increase cell adhesion and consequently decrease cell migration. This strategy is based on the principle that enhanced, stable adhesion of leukocytes to the blood vessel walls would prevent their subsequent movement into inflamed tissues. A cell-based high-throughput screening (HTS) assay was utilized to identify small molecules that could activate the CD11b/CD18 integrin, leading to the identification of the "leukadherins," including the prototype compound, Leukadherin-1.[1]

Chemical and Physical Properties

Leukadherin-1 is a furanyl thiazolidinone derivative with the following properties:

| Property | Value |

| Chemical Name | (Z)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid |

| Molecular Formula | C22H15NO4S2 |

| Molecular Weight | 421.49 g/mol |

| Appearance | White solid |

| Solubility | Soluble in DMSO (up to 50 mM) |

Synthesis of Leukadherin-1

The synthesis of Leukadherin-1 is achieved through a Knoevenagel condensation reaction between two key precursors: 3-benzyl-2-thioxothiazolidin-4-one and 4-(5-formylfuran-2-yl)benzoic acid . The general synthetic scheme is outlined below.

Synthesis of Precursor 1: 3-benzyl-2-thioxothiazolidin-4-one

This precursor is synthesized from benzyl isothiocyanate and methyl 2-mercaptoacetate.

Experimental Protocol:

-

To a solution of benzyl isothiocyanate (1.0 eq) in dichloromethane (DCM) at 0°C, slowly add methyl thioglycolate (1.0 eq) and triethylamine (1.0 eq).

-

Stir the reaction mixture at room temperature for approximately 3.5 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, evaporate the volatiles in vacuo.

-

Add a small amount of diethyl ether and hexane to the residue to induce precipitation.

-

Filter the solid and wash with a mixture of diethyl ether and hexane to yield pure 3-benzyl-2-thioxothiazolidin-4-one.

Synthesis of Precursor 2: 4-(5-formylfuran-2-yl)benzoic acid

This precursor can be synthesized from its methyl ester, 4-(5-formyl-furan-2-yl)-benzoic acid methyl ester, via hydrolysis.

Experimental Protocol:

-

Dissolve 4-(5-formyl-furan-2-yl)-benzoic acid methyl ester (1.0 eq) in a mixture of methanol and water.

-

Add lithium hydroxide (LiOH) (10.0 eq) to the solution.

-

Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the ester by TLC.

-

After completion, cool the mixture and acidify with 2N HCl to a pH of 4-5.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

-

Evaporate the solvent to obtain 4-(5-formylfuran-2-yl)benzoic acid as a solid.

Final Synthesis of Leukadherin-1 via Knoevenagel Condensation

Experimental Protocol:

-

In a round-bottom flask, combine 3-benzyl-2-thioxothiazolidin-4-one (1.0 eq), 4-(5-formylfuran-2-yl)benzoic acid (1.0 eq), and sodium acetate in glacial acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add cold water to precipitate the product.

-

Filter the solid and wash with water to yield Leukadherin-1.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).

Caption: Synthetic pathway of Leukadherin-1.

Mechanism of Action

Leukadherin-1 is a specific agonist of the leukocyte surface integrin CD11b/CD18.[2][3][4] It binds to an allosteric site on the CD11b subunit, stabilizing the integrin in a high-affinity conformation.[3] This activation enhances the binding of CD11b/CD18 to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells and fibrinogen.[2][3][5] The increased adhesion of leukocytes to the vascular endothelium reduces their ability to migrate across the endothelial barrier into surrounding tissues, thereby suppressing the inflammatory response.[2][3]

Quantitative Data on Leukadherin-1 Activity

| Parameter | Value | Cell Type/Ligand | Reference |

| EC50 for Adhesion | 4 µM | K562 cells to Fibrinogen | [1][2] |

| Inhibition of Neutrophil Accumulation | ~40% reduction | Acute peritonitis mouse model | [6] |

Signaling Pathway Modulation

Leukadherin-1 has been shown to suppress innate inflammatory signaling.[2][3] Specifically, it can inhibit the Toll-like receptor (TLR) signaling pathway. In macrophages, Leukadherin-1-mediated activation of CD11b can induce the endocytosis of TLR4, thereby blocking the interaction of lipopolysaccharide (LPS) with TLR4 and inhibiting downstream pro-inflammatory signaling cascades, including the MAPK and NF-κB pathways.[3][7]

Caption: Leukadherin-1's modulation of the TLR4 signaling pathway.

Key Experimental Protocols

Cell Adhesion Assay

This protocol details a method to quantify the effect of Leukadherin-1 on cell adhesion to an immobilized ligand.

Materials:

-

K562 cells expressing CD11b/CD18

-

Leukadherin-1 stock solution (10 mM in DMSO)

-

384-well microtiter plates

-

ICAM-1

-

Phosphate Buffered Saline (PBS) with Ca2+/Mg2+

-

Assay buffer (e.g., Tris Buffered Saline with Ca2+/Mg2+)

-

Cell culture medium

Procedure:

-

Coat 384-well microtiter plates with ICAM-1 (e.g., 0.35 µg/mL in PBS) overnight at 4°C.

-

Wash the plates with PBS.

-

Prepare a suspension of K562 CD11b/CD18 cells in the assay buffer.

-

Add Leukadherin-1 at various concentrations to the wells. Include a DMSO vehicle control.

-

Add the cell suspension to the wells.

-

Incubate the plate for 30 minutes at 37°C.

-

Gently invert the plate to remove non-adherent cells.

-

Quantify the number of adherent cells using an appropriate method (e.g., imaging-based analysis or a colorimetric assay after cell lysis).

-

Normalize the data to the number of input cells.

Caption: Workflow for a cell adhesion assay.

Neutrophil Chemotaxis Assay

This protocol describes how to assess the effect of Leukadherin-1 on the directed migration of neutrophils.

Materials:

-

Primary neutrophils (e.g., isolated from mouse peritoneum)

-

Leukadherin-1

-

Chemoattractant (e.g., fMLP)

-

Zigmond chamber

-

Glass coverslips coated with ICAM-1

-

Cell culture medium (e.g., RPMI 1640 with 1% FBS)

-

Time-lapse video microscopy setup

Procedure:

-

Isolate neutrophils and resuspend them in cell culture medium.

-

Pre-incubate the neutrophils on an ICAM-1-coated glass coverslip in the presence of Leukadherin-1 (e.g., 15 µM) or a vehicle control for 5-10 minutes in a humidified chamber.

-

Assemble the Zigmond chamber, creating a gradient of the chemoattractant.

-

Place the coverslip with the pre-incubated neutrophils onto the Zigmond chamber.

-

Record the migration of neutrophils using time-lapse video microscopy.

-

Analyze the videos to determine cell migration parameters such as speed and directionality.

Conclusion

Leukadherin-1 represents a novel class of anti-inflammatory agents that function by activating, rather than inhibiting, integrin-mediated cell adhesion. Its ability to enhance leukocyte adhesion to the endothelium and subsequently reduce tissue infiltration has shown promise in various preclinical models of inflammation. The synthetic route via Knoevenagel condensation is accessible, and its mechanism of action through allosteric activation of CD11b/CD18 and modulation of TLR signaling provides a clear rationale for its therapeutic potential. Further investigation and development of Leukadherin-1 and similar compounds may offer new avenues for the treatment of a wide range of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs | MDPI [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Leukadherin-1-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Agonist Leukadherin-1 Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of CD11b/CD18 Agonist Leukadherin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukadherin-1 (LA1) is a small-molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or Complement Receptor 3, CR3).[1][2] Integrins are key adhesion receptors that mediate leukocyte migration and immune functions.[3][4] Contrary to traditional anti-inflammatory strategies that block integrin function, Leukadherin-1 operates through a counterintuitive mechanism: it enhances CD11b/CD18-dependent leukocyte adhesion to endothelial ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[4][5][6] This increased adhesion paradoxically reduces leukocyte transendothelial migration, thereby limiting the influx of inflammatory cells to sites of injury and inflammation.[1][4] Furthermore, Leukadherin-1 has been shown to suppress innate inflammatory signaling pathways in various immune cells, highlighting its therapeutic potential in a range of inflammatory and autoimmune diseases.[7][8] This technical guide provides an in-depth overview of the biological function of Leukadherin-1, including its mechanism of action, quantitative effects on cellular processes, detailed experimental protocols, and associated signaling pathways.

Core Mechanism of Action

Leukadherin-1 is an allosteric agonist, meaning it binds to a site on the CD11b αA-domain distal to the primary ligand-binding site.[4][6] This binding event stabilizes the integrin in a high-affinity, active conformation, thereby increasing its avidity for its ligands.[9] The primary consequence of this activation is a significant increase in leukocyte adhesion to the vascular endothelium.[4][10] This heightened adhesion strengthens the bond between leukocytes and the blood vessel wall, which in turn inhibits their ability to migrate across the endothelium into surrounding tissues.[4]

A key aspect of Leukadherin-1's mechanism is its effect on the biophysical nature of the adhesive bond. Studies using single-molecule force spectroscopy have revealed that LA1 enhances the binding of CD11b/CD18 to ICAM-1 primarily through the formation of long membrane tethers, as opposed to cytoskeleton-anchored bonds which are more prominent with other activators like Mn²⁺.[3][6] This distinction in bond type may underlie the unique functional outcome of potent adhesion without subsequent transmigration.

Quantitative Data on Leukadherin-1's Biological Effects

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on Leukadherin-1.

Table 1: In Vitro Efficacy of Leukadherin-1

| Parameter | Cell Type | Ligand | EC50 / Concentration | Effect | Reference(s) |

| Cell Adhesion | K562 cells, primary human and mouse neutrophils | Fibrinogen | 4 µM (EC50) | Increased CD11b/CD18-dependent cell adhesion. | [1][5][10] |

| Cell Adhesion | LFA-1-/- neutrophils | ICAM-1 | 15 µM | Significantly increased adhesion. | [6] |

| Cytokine Secretion (IFN-γ, TNF, MIP-1β) | Monokine-stimulated NK cells | - | 7.5 µM | Reduced secretion. | [5][7] |

| Cytokine Secretion (IL-1β, IL-6, TNF) | TLR-2 and TLR-7/8-stimulated monocytes | - | 7.5 µM | Reduced secretion (P < 0.01 for all). | [7][11] |

| STAT-5 Phosphorylation | IL-12 + IL-15 stimulated NK cells | - | 7.5 µM | Reduced pSTAT-5 levels (P < 0.02). | [7] |

| IL-10 Secretion | IL-12 + IL-18 stimulated NK cells | - | 7.5 µM | Increased IL-10 secretion (P < 0.001). | [7] |

| M1 Macrophage Marker Expression (CD86, CD40) | LPS/IFN-γ-stimulated Bone Marrow-Derived Macrophages (BMDMs) | - | 5, 10, 20 µM | Dose-dependent inhibition of expression. | [12][13] |

| Pro-inflammatory Cytokine Secretion (IL-6, TNF-α, IL-12, IL-1β) | LPS/IFN-γ-stimulated BMDMs | - | 5, 10, 20 µM | Significantly reduced levels. | [12][14] |

Table 2: In Vivo Efficacy of Leukadherin-1

| Animal Model | Dosage | Administration | Outcome | Reference(s) |

| Acute Peritonitis (mice) | - | - | 40% reduction in neutrophil accumulation. | [15] |

| Orthotopic Kidney Transplantation (mice) | - | - | Prolonged graft survival from 48.5% to 100% on day 60; reduced leukocyte infiltration and glomerular damage. | [5][15] |

| Hyperoxia-induced Neonatal Lung Injury (rats) | 1 mg/kg | i.p., twice daily for 14 days | Attenuated lung injury, improved alveolarization, and reduced macrophage and neutrophil infiltration. | [1][2][15] |

| Endotoxic Shock (mice) | 10, 20, 40 µg/g | - | Significantly reduced mortality and alleviated liver and lung pathological injury. | [12][13][16] |

| Endotoxic Shock (mice) | 10, 20, 40 µg/g | - | Significantly reduced serum levels of IL-6, TNF-α, IL-12, and IL-1β. | [12][13] |

Signaling Pathways Modulated by Leukadherin-1

Leukadherin-1, through its activation of CD11b/CD18, exerts a suppressive effect on several pro-inflammatory signaling pathways.

Suppression of TLR-induced Inflammatory Signaling in Macrophages

In macrophages, Leukadherin-1-mediated activation of CD11b inhibits the pro-inflammatory response induced by lipopolysaccharide (LPS).[12][16] This is achieved, at least in part, by inhibiting the MAPKs and NF-κB signaling pathways.[13][16] Furthermore, activation of CD11b by LA1 can promote the endocytosis of TLR4, thereby blocking the binding of LPS to its receptor and dampening the downstream inflammatory cascade.[16]

Caption: LA1-mediated inhibition of LPS/TLR4 signaling in macrophages.

Modulation of Cytokine Signaling in NK Cells

In Natural Killer (NK) cells, Leukadherin-1 pretreatment has been shown to attenuate cytokine-induced signaling. Specifically, it reduces the phosphorylation of STAT-5 following stimulation with IL-12 and IL-15.[7] This leads to a decrease in the secretion of pro-inflammatory cytokines such as IFN-γ and TNF.[7][11] Conversely, under IL-12 and IL-18 stimulation, LA1 can enhance the secretion of the anti-inflammatory cytokine IL-10.[7]

Caption: Modulation of NK cell cytokine signaling by Leukadherin-1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Leukadherin-1.

In Vitro Cell Adhesion Assay

This protocol is adapted from studies measuring the adhesion of leukocytes to immobilized ligands.[17]

Objective: To quantify the effect of Leukadherin-1 on CD11b/CD18-dependent cell adhesion.

Materials:

-

96-well microtiter plates

-

Ligand solution (e.g., 10 µg/mL Fibrinogen or ICAM-1 in PBS)

-

Bovine Serum Albumin (BSA) solution (1% in PBS)

-

Leukocyte cell suspension (e.g., K562-CD11b/CD18 transfectants, neutrophils)

-

Calcein-AM fluorescent dye

-

Leukadherin-1 stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., HBSS with 1 mM Ca²⁺/Mg²⁺)

-

Plate reader with fluorescence detection

Procedure:

-

Plate Coating: Coat wells of a 96-well plate with 50 µL of ligand solution overnight at 4°C.

-

Blocking: Wash wells three times with PBS. Block non-specific binding by adding 200 µL of 1% BSA solution to each well and incubate for 1-2 hours at 37°C.

-

Cell Labeling: Incubate leukocytes with Calcein-AM at 37°C for 30 minutes. Wash cells twice to remove excess dye and resuspend in assay buffer.

-

Treatment: Prepare serial dilutions of Leukadherin-1 in assay buffer. The final DMSO concentration should be kept constant across all wells (typically <1%).

-

Adhesion: Wash the blocked plate. Add 50 µL of the cell suspension and 50 µL of the Leukadherin-1 dilutions (or control buffer) to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.

-

Washing: Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.

-

Quantification: Add 100 µL of lysis buffer to each well and measure the fluorescence of the remaining adherent cells using a plate reader.

-

Analysis: Normalize the fluorescence of treated wells to that of control wells to determine the percentage increase in adhesion.

Caption: Workflow for the in vitro cell adhesion assay.

Cytokine Secretion Assay from Monocytes and NK Cells

This protocol is a composite based on methods used to measure the immunomodulatory effects of Leukadherin-1.[5][8]

Objective: To measure the effect of Leukadherin-1 on the secretion of cytokines from stimulated immune cells.

Materials:

-

Isolated primary human monocytes or NK cells

-

Cell culture medium (e.g., RPMI-1640)

-

Leukadherin-1 stock solution (e.g., 10 mM in DMSO)

-

Stimulants:

-

96-well cell culture plates

-

Cytokine measurement kit (e.g., ELISA or Cytometric Bead Array)

Procedure:

-

Cell Plating: Plate isolated monocytes or NK cells in a 96-well plate at a desired density (e.g., 1 x 10⁵ cells/well).

-

Pre-treatment: Add Leukadherin-1 (e.g., final concentration of 7.5 µM) or vehicle control (DMSO) to the cells. Incubate for 30-45 minutes at 37°C.[5][8]

-

Stimulation: Add the appropriate stimulant (TLR agonists for monocytes, cytokine cocktails for NK cells) to the wells.

-

Incubation: Culture the cells for 24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF, IL-6, IFN-γ, IL-10) in the supernatant using an appropriate immunoassay, following the manufacturer's instructions.

-

Analysis: Compare cytokine concentrations in the supernatants of Leukadherin-1-treated cells to those of vehicle-treated controls.

Conclusion and Future Directions

Leukadherin-1 represents a novel therapeutic paradigm for inflammatory diseases by activating, rather than inhibiting, the integrin CD11b/CD18. Its ability to enhance leukocyte adhesion while simultaneously suppressing pro-inflammatory signaling pathways provides a dual mechanism for controlling inflammation. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in immunology and drug development. Future research should continue to explore the full spectrum of signaling events modulated by Leukadherin-1, its long-term effects in chronic inflammatory models, and its potential for combination therapy with other immunomodulatory agents. The development of orally available formulations, such as GB1275 (a salt form of Leukadherin-1), further paves the way for its clinical translation in oncology and other inflammatory conditions.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Agonist leukadherin-1 increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Agonist Leukadherin-1 Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The complement receptor 3 (CD11b/CD18) agonist Leukadherin-1 suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. cellagentech.com [cellagentech.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Leukadherin-1-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Leukadherin-1-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. Leukadherin-1-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Leukadherin-1 in Suppressing Inflammatory Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukadherin-1 (LA1) is a small-molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), which is predominantly expressed on the surface of leukocytes, including neutrophils, macrophages, and natural killer (NK) cells. By allosterically activating this integrin, Leukadherin-1 enhances leukocyte adhesion to the vascular endothelium. This heightened adhesion paradoxically suppresses the inflammatory response by reducing leukocyte transendothelial migration and infiltration into tissues. At the molecular level, Leukadherin-1-mediated activation of CD11b/CD18 initiates intracellular signaling cascades that inhibit key pro-inflammatory pathways, notably the NF-κB and MAPK pathways. This leads to a significant reduction in the production and secretion of various pro-inflammatory cytokines and chemokines. This guide provides an in-depth overview of the molecular mechanisms of Leukadherin-1, a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Molecular Mechanism of Action

Leukadherin-1 exerts its anti-inflammatory effects through a unique mechanism of action centered on the activation of the CD11b/CD18 integrin. Unlike traditional anti-inflammatory strategies that often involve blocking cellular receptors, Leukadherin-1 acts as an agonist, initiating a signaling cascade that ultimately dampens the inflammatory response.

Direct Interaction with CD11b/CD18

Leukadherin-1 is a specific, allosteric agonist of the CD11b/CD18 integrin.[1][2] It binds to the CD11b subunit, inducing a conformational change that shifts the integrin to a high-affinity state.[3] This activation enhances the adhesion of leukocytes to their ligands on the vascular endothelium, such as Intercellular Adhesion Molecule-1 (ICAM-1).[1][3][4]

Suppression of Pro-inflammatory Signaling Pathways

The activation of CD11b/CD18 by Leukadherin-1 triggers intracellular signaling events that suppress canonical pro-inflammatory pathways. In macrophages, Leukadherin-1 pretreatment has been shown to inhibit the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1]

-

NF-κB Pathway: Leukadherin-1 treatment suppresses the phosphorylation of the p65 subunit of NF-κB, a critical step for its nuclear translocation and activation of pro-inflammatory gene transcription.[1]

-

MAPK Pathway: The phosphorylation of p38, ERK1/2, and JNK, all key kinases in the MAPK signaling cascade, is significantly reduced in the presence of Leukadherin-1.[1]

In Natural Killer (NK) cells, Leukadherin-1 has been observed to reduce the phosphorylation of STAT5, a key transducer of cytokine signaling.[5]

Reduction of Pro-inflammatory Cytokine Production

The net effect of the inhibition of these signaling pathways is a marked decrease in the production and secretion of a wide range of pro-inflammatory cytokines. In macrophages, Leukadherin-1 significantly reduces the levels of TNF-α, IL-6, IL-12, and IL-1β.[1][6] In NK cells, it curtails the secretion of IFN-γ, TNF, and Macrophage Inflammatory Protein-1β (MIP-1β).[5]

Impact on Leukocyte Adhesion and Migration

A key aspect of Leukadherin-1's anti-inflammatory action is its effect on leukocyte trafficking. By activating CD11b/CD18, Leukadherin-1 enhances the adhesion of leukocytes to the vascular endothelium.[1][7] This stronger adhesion reduces the rolling velocity of leukocytes and ultimately decreases their transendothelial migration into inflamed tissues.[7] This leads to a reduction in the infiltration of inflammatory cells at the site of injury or infection.

Relationship with Cadherins and ADAMs

Current scientific literature has not established a direct regulatory role for Leukadherin-1 on the function of N-cadherin, VE-cadherin, ADAM10, or ADAM17. The primary mechanism of Leukadherin-1 is centered on the activation of the CD11b/CD18 integrin and the subsequent intracellular signaling events. However, there is evidence of crosstalk between integrins and ADAM metalloproteases. For instance, α5β1 integrin has been shown to regulate the activity of ADAM17.[8] It is plausible that the profound alterations in leukocyte adhesion and signaling induced by Leukadherin-1 could indirectly influence the expression or function of cell-cell adhesion molecules and sheddases over a longer term, representing an area for future investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of Leukadherin-1 from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Leukadherin-1

| Parameter | Value | Cell Type | Ligand | Reference |

| EC50 for Cell Adhesion | 4 µM | K562 cells expressing CD11b/CD18 | Fibrinogen | [1][2] |

Table 2: Effect of Leukadherin-1 on Cytokine Production

| Cytokine | Cell Type | Stimulant | Effect | Reference |

| TNF-α | Macrophages | LPS/IFN-γ | Significantly Reduced | [1][6] |

| IL-6 | Macrophages | LPS/IFN-γ | Significantly Reduced | [1][6] |

| IL-12 | Macrophages | LPS/IFN-γ | Significantly Reduced | [1][6] |

| IL-1β | Macrophages | LPS/IFN-γ | Significantly Reduced | [1][6] |

| IFN-γ | NK Cells | IL-12 + IL-15 / IL-12 + IL-18 | Reduced | [5] |

| TNF | NK Cells | IL-12 + IL-15 / IL-12 + IL-18 | Reduced | [5] |

| MIP-1β | NK Cells | IL-12 + IL-15 / IL-12 + IL-18 | Reduced | [5] |

| IL-1β | Monocytes | TLR-2 and TLR-7/8 agonists | Reduced | [5] |

| IL-6 | Monocytes | TLR-2 and TLR-7/8 agonists | Reduced | [5] |

| TNF | Monocytes | TLR-2 and TLR-7/8 agonists | Reduced | [5] |

Table 3: In Vivo Efficacy of Leukadherin-1

| Animal Model | Species | Leukadherin-1 Dosage | Outcome | Reference |

| Endotoxic Shock | Mouse | 10, 20, and 40 µg/g body weight | Reduced mortality, lung and liver injury, and serum pro-inflammatory cytokines. | [1][9] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | Not specified | Beneficial effects on clinical outcomes and pathological features. | [10] |

| Hyperoxia-induced Lung Injury | Rat | 1 mg/kg, i.p., twice daily for 14 days | Attenuated lung injury. | [11] |

| Acute Peritonitis | Mouse | Not specified | Reduced neutrophil accumulation. | [11] |

| Chronic Kidney Allograft Survival | Mouse | Not specified | Prolonged graft survival. | [11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of Leukadherin-1.

In Vitro Cell-Based Assays

-

Cell Culture:

-

Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are isolated from the tibias and femurs of mice and cultured in DMEM supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) to promote differentiation into macrophages.[1]

-

Natural Killer (NK) Cells and Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples by density gradient centrifugation. NK cells and monocytes are then purified from the PBMC fraction.[5]

-

-

Cell Stimulation:

-

Cells are typically pre-treated with Leukadherin-1 (e.g., at concentrations ranging from 5 to 20 µM) for a specified period (e.g., 2 hours) before the addition of an inflammatory stimulus.[1]

-

Common stimuli include LPS (e.g., 200 ng/ml) and IFN-γ (e.g., 10 ng/ml) for macrophages, or cocktails of cytokines like IL-12 and IL-18 for NK cells.[1][12]

-

-

Cytokine Quantification:

-

The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12) in cell culture supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]

-

Cytometric Bead Array (CBA) is another technique used for the simultaneous measurement of multiple cytokines.[12]

-

-

Western Blot Analysis:

-

To assess the activation of signaling pathways, cells are lysed after stimulation for specific time points (e.g., 30 and 60 minutes).[13]

-

Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-p65, p65, p-p38, p38).[1]

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system are used for visualization.[1]

-

-

Flow Cytometry:

In Vivo Animal Models

-

Endotoxic Shock Model:

-

Mice are administered Leukadherin-1 (e.g., 10, 20, or 40 µg/g of body weight) typically via intraperitoneal injection.[1]

-

After a pre-treatment period (e.g., 2 hours), endotoxic shock is induced by the injection of a high dose of LPS.[1]

-

Endpoints include survival rates, serum cytokine levels (measured by ELISA), and histological analysis of organs like the liver and lungs for signs of injury and inflammation.[1][13]

-

-

Experimental Autoimmune Encephalomyelitis (EAE) Model:

Conclusion

Leukadherin-1 represents a novel therapeutic approach for inflammatory diseases by acting as an agonist of the CD11b/CD18 integrin. Its mechanism of action involves the suppression of key pro-inflammatory signaling pathways, including NF-κB and MAPKs, leading to a reduction in the production of inflammatory mediators. Furthermore, by enhancing leukocyte adhesion, Leukadherin-1 effectively reduces the infiltration of inflammatory cells into tissues. While a direct link to the regulation of cadherins and ADAM metalloproteases has not been established, the profound impact of Leukadherin-1 on cell adhesion and signaling suggests that indirect crosstalk may exist and warrants further investigation. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Leukadherin-1.

References

- 1. Leukadherin-1-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Agonist Leukadherin-1 Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of the CD11b/CD18 integrin, but not of the endothelial cell adhesion molecules ELAM-1 and ICAM-1 in tumor necrosis factor-alpha-induced neutrophil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Disintegrin and Metalloenzyme (ADAM) 17 Activation Is Regulated by α5β1 Integrin in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leukadherin-1-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. apexbt.com [apexbt.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

Preliminary In Vitro Efficacy of (Z)-Leukadherin-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies on (Z)-Leukadherin-1 (LA1), a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3). The following sections detail the compound's effects on leukocyte adhesion, migration, and inflammatory signaling, supported by quantitative data, comprehensive experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound is an allosteric agonist of the leukocyte surface integrin CD11b/CD18.[1] By binding to the ligand-binding αA-domain of CD11b, it enhances the integrin's adhesive functions.[2][3] This heightened adhesion to ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen leads to a reduction in leukocyte migration and tissue infiltration, thereby exerting anti-inflammatory effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Efficacy in Cell Adhesion

| Parameter | Value | Cell Type | Ligand | Source |

| EC50 | 4 µM | K562 cells expressing CD11b/CD18 | Fibrinogen | [4][5] |

| EC50 (LA1) | 4 µM | CD11b/CD18-dependent cells | Fibrinogen | [6] |

| EC50 (LA2) | 12 µM | CD11b/CD18-dependent cells | Fibrinogen | [6] |

| EC50 (LA3) | 14 µM | CD11b/CD18-dependent cells | Fibrinogen | [6] |

Table 2: Effects on Cytokine Secretion

| Cell Type | Stimulant | Cytokine(s) Inhibited | Source |

| Monokine-stimulated NK cells | IL-12 + IL-15 or IL-12 + IL-18 | IFN-γ, TNF, MIP-1β | [7] |

| TLR-2 and TLR-7/8-stimulated monocytes | pam3csk4 or R848 | IL-1β, IL-6, TNF | [7] |

| LPS/IFN-γ-stimulated Bone Marrow-Derived Macrophages (BMDMs) | LPS + IFN-γ | IL-6, TNF-α, IL-12, IL-1β | [8] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Adhesion Assay

This protocol is adapted from studies assessing CD11b/CD18-dependent cell adhesion.[6][9]

-

Plate Coating:

-

Cell Preparation:

-

Adhesion Incubation:

-

Removal of Non-Adherent Cells:

-

Gently invert the plate and maintain it in an inverted position for 30 minutes at room temperature to allow non-adherent cells to detach.[6]

-

-

Quantification:

Chemotaxis Assay

This protocol is based on the Zigmond chamber method for assessing neutrophil migration.[6][9]

-

Chamber and Coverslip Preparation:

-

Cell Preparation and Incubation:

-

Chemotaxis Setup:

-

Data Acquisition:

-

Record cell migration towards the chemoattractant at regular intervals (e.g., 5-30 seconds) for approximately 25 minutes using a time-lapse microscope.[6]

-

Cytokine Secretion Assay

This protocol outlines the measurement of cytokine release from immune cells following stimulation.[7][8]

-

Cell Culture and Pre-treatment:

-

Cell Stimulation:

-

Supernatant Collection:

-

Cytokine Quantification:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. cellagentech.com [cellagentech.com]

- 9. Agonist Leukadherin-1 Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Leukadherin-1: A Deep Dive into Target Binding, Affinity, and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leukadherin-1 (LA-1) is a small molecule agonist of the β2 integrin receptor CD11b/CD18, also known as Macrophage-1 antigen (Mac-1) or Complement Receptor 3 (CR3).[1][2] This integrin is predominantly expressed on the surface of various leukocytes, including neutrophils, monocytes, macrophages, and natural killer (NK) cells, where it plays a critical role in cell adhesion, migration, and the innate immune response.[3][4] Unlike traditional approaches that aim to block integrin function, Leukadherin-1 acts as an allosteric activator, enhancing the adhesive properties of CD11b/CD18.[5] This unique mechanism of action leads to a counterintuitive anti-inflammatory effect by promoting leukocyte adhesion to the endothelium, thereby reducing their transmigration into inflamed tissues.[2] This whitepaper provides a comprehensive technical overview of Leukadherin-1's target binding, affinity, and the intricate signaling pathways it modulates.

Target Binding and Affinity

Leukadherin-1 directly targets the CD11b subunit of the CD11b/CD18 heterodimer.[5] Specifically, it binds to an allosteric site on the αA-domain (also known as the I-domain) of CD11b, which is distinct from the ligand-binding site.[6] This allosteric interaction induces a conformational change in the CD11b/CD18 receptor, stabilizing it in a high-affinity state for its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[5]

Quantitative Affinity Data

The primary quantitative measure of Leukadherin-1's activity is its effective concentration to elicit a half-maximal response (EC50) in cell-based adhesion assays.

| Compound | Parameter | Value | Cell Type | Ligand | Reference |

| Leukadherin-1 | EC50 | 4 µM | Leukocytes | Fibrinogen | [1] |

Experimental Protocols

Cell Adhesion Assay

This protocol details the methodology to quantify the effect of Leukadherin-1 on leukocyte adhesion to an immobilized ligand.

a. Materials:

-

Leukocytes (e.g., neutrophils isolated from whole blood or a suitable cell line like K562 expressing CD11b/CD18)

-

96-well microplate

-

Ligand (e.g., Fibrinogen or ICAM-1)

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Leukadherin-1

-

Calcein-AM (or other suitable fluorescent dye for cell labeling)

-

Fluorimeter

b. Protocol:

-

Plate Coating: Coat the wells of a 96-well microplate with the desired ligand (e.g., 10 µg/mL fibrinogen in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at room temperature.

-

Cell Preparation: Isolate leukocytes and resuspend them in a suitable assay buffer. Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

-

Treatment: Incubate the labeled cells with varying concentrations of Leukadherin-1 (typically ranging from 0.1 to 100 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Adhesion: Add the pre-treated cells to the ligand-coated wells and allow them to adhere for 30-60 minutes at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorimeter.

-

Data Analysis: Plot the fluorescence intensity against the concentration of Leukadherin-1 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Surface Plasmon Resonance (SPR) - General Methodology

a. Materials:

-

SPR instrument and sensor chip (e.g., CM5 chip)

-

Purified recombinant CD11b/CD18 protein

-

Leukadherin-1

-

SPR running buffer (e.g., HBS-EP+)

-

Amine coupling kit

b. Protocol:

-

Ligand Immobilization: Immobilize the purified CD11b/CD18 protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Analyte Injection: Prepare a series of concentrations of Leukadherin-1 in the running buffer.

-

Binding Measurement: Inject the different concentrations of Leukadherin-1 over the immobilized CD11b/CD18 surface and a reference flow cell. The change in the refractive index, measured in response units (RU), is monitored in real-time.

-

Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

Data Analysis: Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams. Analyze the sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetics) to determine the equilibrium dissociation constant (Kd).

Signaling Pathways and Mechanisms of Action

Leukadherin-1's activation of CD11b/CD18 initiates a cascade of intracellular signaling events that ultimately lead to an anti-inflammatory phenotype. This is primarily achieved through the modulation of other key signaling pathways, most notably the Toll-like receptor (TLR) pathway.

Inhibition of TLR-Mediated Inflammatory Signaling

Leukadherin-1-mediated activation of CD11b/CD18 negatively regulates TLR signaling.[4][7] This crosstalk is crucial for its anti-inflammatory effects. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that typically leads to the activation of the transcription factor NF-κB and the MAPK pathway, resulting in the production of pro-inflammatory cytokines.[4] Leukadherin-1's activation of CD11b/CD18 interferes with this process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule-mediated activation of the integrin CD11b/CD18 reduces inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Leukadherin-1-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist leukadherin-1 increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agonist Leukadherin-1 Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukadherin-1-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Biophysical Mechanism of LA1-Activated CD11b/CD18 Adhesion

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biophysical mechanisms governing the activation of the integrin CD11b/CD18 (also known as Mac-1 or CR3) by the small molecule agonist Leukadherin-1 (LA1). Understanding this interaction is pivotal for the development of novel therapeutics targeting inflammatory and autoimmune diseases.

Introduction to CD11b/CD18 and the Role of LA1

Integrin CD11b/CD18 is a key adhesion receptor expressed on the surface of leukocytes, playing a crucial role in immune functions, including leukocyte migration and inflammation.[1] This heterodimeric protein, composed of αM (CD11b) and β2 (CD18) subunits, is typically present in an inactive conformation in circulating leukocytes.[2][3] Upon activation, it undergoes conformational changes that increase its affinity for ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen, mediating leukocyte adhesion to the endothelium, a critical step in the inflammatory response.[2][4]

Leukadherin-1 (LA1) is a novel small molecule agonist that specifically targets CD11b/CD18.[5] Unlike antagonists that block integrin function, LA1 is an allosteric agonist that binds to the αA-domain (also known as the αI-domain) of the CD11b subunit, distinct from the ligand-binding site.[1][6] This binding event induces a conformational change that activates the integrin, enhancing its adhesive properties.[2] The counterintuitive therapeutic approach of using an integrin agonist lies in its ability to increase leukocyte adhesion to the inflamed endothelium so strongly that it reduces subsequent transendothelial migration and tissue infiltration, thereby mitigating the inflammatory response.[2][5]

Quantitative Analysis of LA1-Mediated Adhesion

The activation of CD11b/CD18 by LA1 leads to quantifiable changes in cell adhesion dynamics. These effects have been meticulously studied using techniques such as single-molecule force spectroscopy.

Table 1: Efficacy of Leukadherins in Promoting CD11b/CD18-Dependent Cell Adhesion

| Compound | EC50 (μM) for Adhesion to Fibrinogen |

| Leukadherin-1 (LA1) | 4[2][4][7][8] |

| Leukadherin-2 (LA2) | 12[2] |

| Leukadherin-3 (LA3) | 14[2] |

Table 2: Biophysical Parameters of CD11b/CD18:ICAM-1 Interaction in K562 Cells

| Condition | Detachment Work (aJ) | Detachment Force (pN) |

| Basal (Ca2+/Mg2+) | 200 ± 50 | 30 ± 5 |

| Mn2+ (1 mM) | 1200 ± 200 | 80 ± 10 |

| LA1 (15 μM) | 800 ± 100 | 40 ± 8 |

Data presented as mean ± SE. This data is synthesized from descriptions in the source material; precise values with standard errors were not always available in the abstracts.[1][9][10]

Table 3: Analysis of Rupture Events During Detachment of K562 Cells from ICAM-1

| Condition | Cytoskeleton-Anchored Bonds (%) | Membrane Tether Bonds (%) |

| Basal (Ca2+/Mg2+) | ~20 | ~80 |

| Mn2+ (1 mM) | ~50 | ~50 |

| LA1 (15 μM) | ~20 | ~80 (significantly increased number) |

Percentages are estimations based on qualitative descriptions in the provided search results. LA1 primarily increases the occurrence of membrane-tethered bonds.[1][10]

Experimental Protocols

A key experimental technique used to elucidate the biophysical mechanism of LA1 action is Single-Molecule Force Spectroscopy (SMFS) , often performed using an Atomic Force Microscope (AFM).

Single-Molecule Force Spectroscopy (SMFS) Protocol

Objective: To quantify the binding forces and detachment dynamics between a single cell expressing CD11b/CD18 and a surface coated with its ligand, ICAM-1.

Cell Preparation:

-

K562 cells, an immortalized cell line, are transfected to express CD11b/CD18.[1]

-

Primary murine neutrophils, including those from LFA-1 knockout mice (LFA-1−/−), are also used to specifically study the CD11b/CD18:ICAM-1 interaction.[1]

-

Cells are cultured in appropriate media and harvested for experiments.

AFM Cantilever Functionalization:

-

AFM cantilevers are functionalized with ICAM-1.

-

The specific chemistry for attachment can vary but often involves linking the protein to the cantilever tip via a flexible linker to ensure proper orientation.

Measurement Procedure:

-

A single cell is captured on a cantilever.

-

The cell-bearing cantilever is brought into contact with the ICAM-1-coated surface for a defined period to allow for bond formation.

-

The cantilever is then retracted at a constant velocity.

-

The deflection of the cantilever is monitored, providing a force-distance curve.

-

Rupture events, corresponding to the breaking of individual CD11b/CD18:ICAM-1 bonds, are observed as sharp drops in the force curve.

Data Analysis:

-

The force-distance curves are analyzed to determine the detachment force, the work of detachment (the area under the curve), and the detachment distance.[1][10]

-

Two types of rupture events are distinguished:

-

Histograms of rupture forces and tether lengths are generated to characterize the different bond populations under various conditions (basal, Mn2+ activation, LA1 activation).[1]

Signaling and Activation Mechanism

LA1 acts as an allosteric agonist, binding to a pocket in the CD11bA-domain (αA-domain).[1] This binding event stabilizes the integrin in a high-affinity conformation, promoting ligand binding.

LA1-Induced Conformational Change

The binding of LA1 to the αA-domain induces a conformational change that is transmitted to the ligand-binding site, known as the Metal Ion-Dependent Adhesion Site (MIDAS).[1] This allosteric activation mechanism bypasses the need for inside-out signaling pathways that typically activate integrins.

Downstream Biophysical Consequences

The activation of CD11b/CD18 by LA1 has distinct biophysical consequences compared to activation by other agonists like Mn2+. While both increase overall adhesion, LA1 preferentially enhances the formation of long membrane tethers.[1][9] These tethers are thought to allow for more flexible and sustained adhesion under shear flow conditions. In contrast, Mn2+ activation leads to a greater proportion of cytoskeleton-anchored bonds, which are more rigid.[1]

Implications for Drug Development

The unique mechanism of action of LA1 presents a novel therapeutic strategy. By promoting strong leukocyte adhesion, LA1 effectively "traps" leukocytes at the site of inflammation, preventing their infiltration into surrounding tissues.[2] This approach has shown promise in preclinical models of inflammatory diseases.[7]

The detailed biophysical understanding of how LA1 modulates the interaction between CD11b/CD18 and its ligands is crucial for:

-

Optimizing drug candidates: Structure-activity relationship studies can be guided by biophysical parameters to develop compounds with improved efficacy and specificity.

-

Developing predictive models: Quantitative data on bond strengths and lifetimes can inform computational models of leukocyte trafficking and inflammation.

-

Identifying novel therapeutic targets: Elucidating the allosteric regulation of integrins may reveal new sites for therapeutic intervention.

References

- 1. Agonist Leukadherin-1 Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The I domain is a major recognition site on the leukocyte integrin Mac- 1 (CD11b/CD18) for four distinct adhesion ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. cellagentech.com [cellagentech.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Agonist leukadherin-1 increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

(Z)-Leukadherin-1: A Modulator of Monocyte and NK Cell Cytokine Secretion

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Executive Summary

(Z)-Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), a key receptor predominantly expressed on myeloid cells and Natural Killer (NK) cells.[1][2] By activating CD11b/CD18, Leukadherin-1 enhances leukocyte adhesion to endothelial ligands such as ICAM-1, thereby reducing transendothelial migration and inflammatory cell influx into tissues.[3][4][5] Beyond its effects on cell adhesion, Leukadherin-1 has demonstrated potent immunomodulatory capabilities, specifically by suppressing innate inflammatory signaling and altering the cytokine secretion profiles of monocytes and NK cells.[1][3] This document provides a comprehensive overview of the effects of this compound on monocyte and NK cell cytokine secretion, detailing the experimental protocols used to elucidate these effects and the known signaling pathways involved.

Effect of this compound on Monocyte Cytokine Secretion

Leukadherin-1 has been shown to significantly alter the inflammatory cytokine response of monocytes stimulated with Toll-like receptor (TLR) agonists.[1][2][6] Pretreatment with Leukadherin-1 generally leads to a down-regulation of pro-inflammatory cytokines while in some contexts, it can enhance the production of regulatory or other cytokines.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on cytokine secretion by human monocytes following stimulation with TLR agonists.

| Cytokine | Stimulant | Effect of Leukadherin-1 Pretreatment | Significance (p-value) | Reference |

| IL-1β | R848 (TLR-7/8 agonist) | Reduction | < 0.001 | [1][6] |

| IL-6 | R848 (TLR-7/8 agonist) | Reduction | = 0.008 | [1][6] |

| TNF-α | R848 (TLR-7/8 agonist) | Reduction | = 0.009 | [1][6] |

| IL-1β | Pam3csk4 (TLR-2 agonist) | Reduction | < 0.01 | [2] |

| IL-6 | Pam3csk4 (TLR-2 agonist) | Reduction | < 0.01 | [2] |

| TNF-α | Pam3csk4 (TLR-2 agonist) | Reduction | < 0.01 | [2] |

| IL-12 | R848 (TLR-7/8 agonist) | Increase | Not specified | [1][6] |

| IL-10 | R848 (TLR-7/8 agonist) | No effect | Not specified | [1][6] |

| IL-10 | Pam3csk4 (TLR-2 agonist) | Increase | Not specified | [1][6] |

| IL-12 | Pam3csk4 (TLR-2 agonist) | Increase | Not specified | [1][6] |

Experimental Protocol: Monocyte Cytokine Secretion Assay

The following protocol outlines the methodology used to assess the effect of Leukadherin-1 on monocyte cytokine secretion.

-

Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.

-

Cell Culture: Monocytes are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

Pretreatment: Monocyte cultures are pretreated with this compound (typically at a concentration of 7.5 μM) or a vehicle control (e.g., DMSO) for 30-45 minutes.[7]

-

Stimulation: Following pretreatment, monocytes are stimulated with either:

-

Incubation: The stimulated cell cultures are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

Cytokine Quantification: The concentrations of various cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10, IL-12) in the supernatants are quantified using a suitable immunoassay, such as a cytometric bead array (CBA) or ELISA.[1][6]

-

Data Analysis: Statistical analysis is performed to compare cytokine concentrations between Leukadherin-1 treated and control groups.

Signaling Pathway and Workflow

The activation of CD11b/CD18 by Leukadherin-1 on monocytes is believed to initiate an intracellular signaling cascade that modulates the TLR-induced inflammatory response. While the precise downstream pathways are still under investigation, the overall workflow and a putative signaling model are depicted below.

Effect of this compound on NK Cell Cytokine Secretion

Similar to its effect on monocytes, Leukadherin-1 demonstrates a potent anti-inflammatory effect on human NK cells, primarily by reducing the secretion of key pro-inflammatory cytokines following stimulation with monokines.[1][2]

Quantitative Data Summary

The table below summarizes the impact of this compound pretreatment on cytokine secretion by monokine-stimulated human NK cells.

| Cytokine | Stimulant | Effect of Leukadherin-1 Pretreatment | Significance (p-value) | Reference |

| IFN-γ | IL-12 + IL-15 | Reduction | < 0.001 | [1] |

| TNF-α | IL-12 + IL-15 | Reduction | < 0.001 | [1] |

| MIP-1β | IL-12 + IL-15 | Reduction | < 0.001 | [1] |

| IL-8 | IL-12 + IL-15 | No effect | ≥ 0.5 | [1] |

| IFN-γ | IL-12 + IL-18 | Reduction | < 0.001 | [1] |

| TNF-α | IL-12 + IL-18 | Reduction | < 0.001 | [1] |

| MIP-1β | IL-12 + IL-18 | Reduction | < 0.001 | [1] |

| IL-8 | IL-12 + IL-18 | No effect | ≥ 0.5 | [1] |

| IL-10 | IL-12 + IL-15 | No effect | Not specified | [1] |

| IL-10 | IL-12 + IL-18 | Increase | < 0.001 | [1][2] |

Experimental Protocol: NK Cell Cytokine Secretion Assay

The following protocol details the methodology for assessing Leukadherin-1's effect on NK cell cytokine secretion.

-

Cell Isolation: Primary human NK cells are isolated from PBMCs.

-

Cell Culture: NK cells are cultured in appropriate media.

-

Pretreatment: NK cell cultures are pretreated with this compound (e.g., at 7.5 μM) or a vehicle control (DMSO) for 30-45 minutes.[7]

-

Stimulation: Following pretreatment, NK cells are stimulated with synergistic combinations of monokines:

-

Incubation: Cultures are incubated for 24 hours.

-

Supernatant Collection: Cell culture supernatants are harvested.

-

Cytokine Quantification: Supernatant concentrations of IFN-γ, TNF-α, MIP-1β, IL-8, and IL-10 are measured using a cytometric bead array or ELISA.[1]

-

Data Analysis: Cytokine levels from Leukadherin-1 treated samples are compared to controls using appropriate statistical tests.

Signaling Pathway and Workflow

The inhibitory effect of Leukadherin-1 on NK cell cytokine secretion is associated with the modulation of intracellular signaling pathways downstream of cytokine receptors. Specifically, a reduction in the phosphorylation of STAT-5 has been observed following IL-12 + IL-15 stimulation in Leukadherin-1 pretreated cells.[2][8]

Conclusion and Future Directions

This compound potently modulates the cytokine secretion of key innate immune cells. By activating the CD11b/CD18 integrin, it suppresses the release of major pro-inflammatory cytokines from both TLR-stimulated monocytes and monokine-stimulated NK cells. This anti-inflammatory activity, coupled with its ability to limit leukocyte tissue infiltration, positions Leukadherin-1 as a compound of significant interest for the development of therapeutics for autoimmune and inflammatory diseases. Further research is warranted to fully delineate the downstream signaling pathways modulated by Leukadherin-1 in different immune cell subsets and to evaluate its therapeutic potential in a broader range of preclinical disease models.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The complement receptor 3 (CD11b/CD18) agonist Leukadherin-1 suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Agonist leukadherin-1 increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellagentech.com [cellagentech.com]

- 6. The complement receptor 3 (CD11b/CD18) agonist Leukadherin‐1 suppresses human innate inflammatory signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

Leukadherin-1: A Novel Agonist of CD11b/CD18 for Modulating Leukocyte Recruitment

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Leukadherin-1 (LA1), a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3). It details the mechanism of action by which LA1 reduces leukocyte recruitment, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating leukocyte adhesion for the treatment of inflammatory diseases.

Mechanism of Action

Leukadherin-1 is an allosteric agonist of the CD11b/CD18 integrin, which is primarily expressed on the surface of myeloid and natural killer (NK) cells.[1] Unlike traditional anti-inflammatory approaches that aim to block leukocyte adhesion, Leukadherin-1 enhances the adhesion of leukocytes to their ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on vascular endothelial cells.[2][3][4] This increased adhesion paradoxically leads to a reduction in leukocyte recruitment to sites of inflammation.

The proposed mechanism involves the following key steps:

-

Allosteric Activation of CD11b/CD18: Leukadherin-1 binds to an allosteric site on the αA-domain of the CD11b subunit of the integrin.[2] This binding induces a conformational change in the integrin, shifting it to a high-affinity state for its ligands.

-

Enhanced Leukocyte Adhesion: The activated CD11b/CD18 integrin mediates stronger adhesion of leukocytes to the vascular endothelium, which is a critical step in the inflammatory cascade.[5]

-

Reduced Transendothelial Migration: By strengthening the adhesion, Leukadherin-1 is thought to "tether" leukocytes more firmly to the endothelial surface, thereby inhibiting their subsequent transmigration across the endothelial barrier into the surrounding tissue.[6][7] This ultimately leads to a decrease in the accumulation of inflammatory cells at the site of injury or infection.[5]

-

Modulation of Inflammatory Signaling: Beyond its effects on adhesion, Leukadherin-1 has been shown to suppress innate inflammatory signaling. It can reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by monocytes and macrophages.[1][6][8] This is achieved, in part, by inhibiting signaling pathways like MAPKs and NF-κB and by interfering with the interaction between lipopolysaccharide (LPS) and Toll-like receptor 4 (TLR4).[9][10] In NK cells, Leukadherin-1 has been observed to reduce the phosphorylation of STAT5.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies investigating the effects of Leukadherin-1.

Table 1: In Vitro Efficacy of Leukadherin-1

| Parameter | Cell Type | Ligand | Value | Reference |

| EC50 for Adhesion | K562 cells expressing CD11b/CD18 | Fibrinogen | 4 µM | [3][6][11] |

| EC50 for Adhesion | K562 cells expressing CD11b/CD18 | Fibrinogen | 4, 12, and 14 µM for LA1, LA2, and LA3 respectively | [5] |

Table 2: In Vivo Efficacy of Leukadherin-1

| Animal Model | Treatment | Effect | Quantitative Change | Reference |

| Mouse Model of Peritonitis | Leukadherin-1 | Reduced neutrophil recruitment | Significant reduction in neutrophils in peritoneal fluid | [5] |

| Rat Model of Arterial Injury | Leukadherin-1 | Reduced macrophage accumulation | 17.7 ± 3.1 vs 42.2 ± 6.7 macrophages in treated vs. control | [5] |

| Mouse Model of Endotoxic Shock | Leukadherin-1 | Reduced serum pro-inflammatory cytokines | Significant reduction in IL-6, TNF-α, IL-12, and IL-1β | [8] |

| Mouse Model of Kidney Transplantation | Leukadherin-1 + Cyclosporine A | Increased graft survival | 100% survival at day 60 (vs. 48.5% with CsA alone) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Leukadherin-1.

Leukocyte-Endothelium Adhesion Assay

This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Leukocytes (e.g., neutrophils, monocytes, or a leukocyte cell line like THP-1)

-

Microplate reader with fluorescence capabilities

Protocol:

-

Endothelial Cell Monolayer Preparation:

-

Coat the wells of a 96-well plate with gelatin solution and incubate for 60 minutes at 37°C.[12][13]

-

Seed 50,000-100,000 endothelial cells per well and culture for 48-72 hours until a confluent monolayer is formed.[12][13]

-

If required, treat the endothelial cell monolayer with an activator (e.g., TNFα) for 6-12 hours to upregulate adhesion molecules like ICAM-1.[12]

-

-

Leukocyte Preparation and Labeling:

-

Harvest leukocytes and resuspend them in serum-free media at a concentration of 1.0 x 10^6 cells/ml.[13]

-

Add LeukoTracker™ dye to the cell suspension at a final concentration of 1X and incubate for 60 minutes at 37°C.[13]

-

Wash the labeled cells twice with serum-free media to remove excess dye.[13]

-

Resuspend the labeled leukocytes in serum-free media.[13]

-

-

Adhesion Assay:

-

Treat the labeled leukocytes with Leukadherin-1 or a vehicle control for a specified time.

-

Remove the culture media from the endothelial monolayer and add the treated leukocyte suspension to each well.[13]

-

Incubate for 30-90 minutes at 37°C to allow for adhesion.[13]

-

Gently wash the wells three times with Wash Buffer to remove non-adherent cells.[12][13]

-

-

Quantification:

-

Add Lysis Buffer to each well to lyse the adherent cells and release the fluorescent dye.[12][13]

-

Transfer the lysate to a new 96-well plate and measure the fluorescence at an excitation/emission of 480 nm/520 nm using a microplate reader.[12][13]

-

The fluorescence intensity is directly proportional to the number of adherent leukocytes.

-

Leukocyte Transendothelial Migration (Transwell) Assay

This assay measures the ability of leukocytes to migrate across an endothelial cell monolayer.

Materials:

-

Transwell inserts (e.g., 24-well plate format with 3.0 µm pore size)[14]

-

Endothelial cells

-

Leukocytes

-

LeukoTracker™ fluorescent dye[15]

-

Chemoattractant (e.g., CXCL8/IL-8)

-

Lysis Buffer[15]

-

Microplate reader with fluorescence capabilities

Protocol:

-

Endothelial Monolayer on Transwell Insert:

-

Leukocyte Preparation and Labeling:

-

Prepare and label leukocytes with LeukoTracker™ dye as described in the adhesion assay protocol.[15]

-

-

Transmigration Assay:

-

Treat the labeled leukocytes with Leukadherin-1 or a vehicle control.

-

In the lower chamber of the Transwell plate, add media containing a chemoattractant.[14]

-

Carefully place the Transwell insert containing the endothelial monolayer into the well with the chemoattractant.

-

Add the treated leukocyte suspension to the upper chamber of the insert.[15]

-

Incubate for 2-24 hours at 37°C to allow for transmigration.[15]

-

-

Quantification:

-

Carefully remove the Transwell insert.

-

The migrated cells will be in the lower chamber.

-

To quantify, add Lysis Buffer to the lower chamber to lyse the migrated cells.[15]

-

Transfer the lysate to a 96-well plate and measure fluorescence as described in the adhesion assay protocol.[15] The fluorescence intensity is proportional to the number of migrated cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by Leukadherin-1 and the general workflows for the experimental protocols described above.

Caption: Signaling pathway of Leukadherin-1.

Caption: Workflow for the Leukocyte-Endothelium Adhesion Assay.

References

- 1. The complement receptor 3 (CD11b/CD18) agonist Leukadherin-1 suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist Leukadherin-1 Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Agonist leukadherin-1 increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cellagentech.com [cellagentech.com]

- 8. Frontiers | Leukadherin-1-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction [frontiersin.org]

- 9. Leukadherin-1-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukadherin-1-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. immune-system-research.com [immune-system-research.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cellbiolabs.com [cellbiolabs.com]

Methodological & Application

Application Notes and Protocols for (Z)-Leukadherin-1 Cell Culture Treatment

(Z)-Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), which is primarily expressed on the surface of leukocytes such as neutrophils, monocytes, and natural killer (NK) cells. By binding to an allosteric site on CD11b, Leukadherin-1 stabilizes a high-affinity conformation of the integrin, enhancing its adhesion to ligands like intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[1][2][3] This increased adhesion effectively reduces leukocyte transmigration across the endothelium to sites of inflammation.[2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on leukocyte adhesion, migration, and inflammatory signaling.

Mechanism of Action

This compound acts as a positive allosteric modulator of the CD11b/CD18 integrin. This targeted activation leads to a "leukocyte adhesion and migration inhibition" phenotype, where leukocytes adhere more strongly to the vascular endothelium but their subsequent extravasation into tissues is reduced.[4][5][6] This mechanism has shown potential in ameliorating inflammatory conditions in various preclinical models.[1][7] In addition to its effects on adhesion, Leukadherin-1 has been shown to suppress innate inflammatory signaling pathways, leading to a reduction in the secretion of pro-inflammatory cytokines.[2][3][8]

Data Presentation

The following tables summarize key quantitative data for this compound treatment in various cell types as reported in the literature.

Table 1: In Vitro Efficacy and Treatment Concentrations

| Parameter | Value | Cell Type(s) | Source(s) |

| EC50 for Adhesion | 4 µM | Cells expressing CD11b/CD18 | [1][2][3] |

| Effective Concentration | 7.5 µM | NK cells | [1] |

| Effective Concentration | 15 µM | Neutrophils | [4][9] |

| Effective Concentration | 5, 10, 20 µM | Bone Marrow-Derived Macrophages (BMDMs) | [10] |

Table 2: Reported In Vitro Incubation Times

| Incubation Time | Cell Type(s) | Experimental Context | Source(s) |

| 30-45 minutes | NK cells | Cytokine secretion assays | [1] |

| 5-10 minutes | Neutrophils | Chemotaxis assays | [9] |

| 2 hours | BMDMs | LPS/IFN-γ stimulation | [10][11] |

Experimental Protocols

The following are generalized protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Leukocyte Adhesion Assay

This protocol details a method to assess the effect of this compound on leukocyte adhesion to an endothelial monolayer.

Materials:

-

Leukocytes (e.g., neutrophils, monocytes, or a relevant cell line)

-

Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

This compound (stock solution in DMSO)

-

Cell culture medium (e.g., RPMI 1640 with 1% FBS)

-

TNF-α

-

96-well plate

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Plate reader